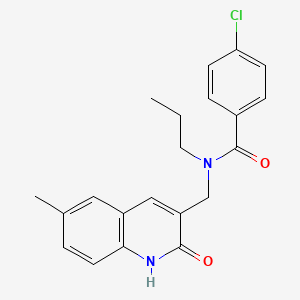
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" in scientific literature.
作用機序
The mechanism of action of compound X involves the inhibition of specific enzymes and signaling pathways in cells. In cancer cells, compound X inhibits the activity of the enzyme PARP, which is involved in DNA repair. Inhibition of PARP leads to DNA damage and cell death. In neurology, compound X has been found to inhibit the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which has neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. In cancer cells, compound X induces DNA damage and cell death. In neurology, compound X increases dopamine levels in the brain, which has neuroprotective effects. In immunology, compound X has anti-inflammatory effects by inhibiting the activity of specific signaling pathways.
実験室実験の利点と制限
The advantages of using compound X in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. The limitations of using compound X include its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for research on compound X. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of compound X and its potential toxicity in vivo.
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide, or compound X, has potential applications in various scientific research areas such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways in cells. While there are advantages to using compound X in lab experiments, further research is needed to determine its optimal dosage and administration and its potential toxicity in vivo. There are several future directions for research on compound X, including investigating its potential applications in the treatment of neurodegenerative and autoimmune diseases.
合成法
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with propylamine and 4-chlorobenzoyl chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
Compound X has been found to have potential applications in various scientific research areas such as cancer research, neurology, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, compound X has been found to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, compound X has been found to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
4-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)15-5-7-18(22)8-6-15)13-17-12-16-11-14(2)4-9-19(16)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGYRLXIBNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-butyl)-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687026.png)
![2-bromo-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687035.png)
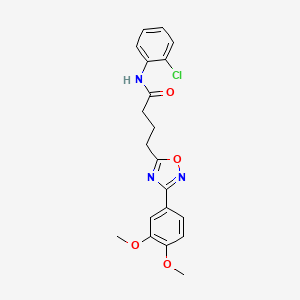
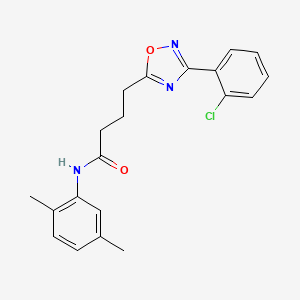
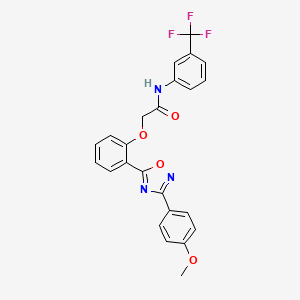
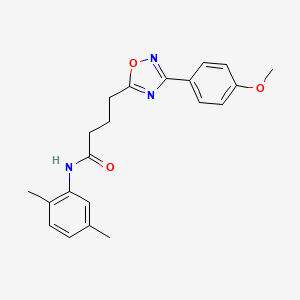
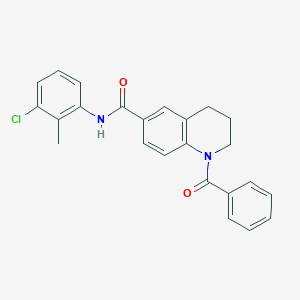
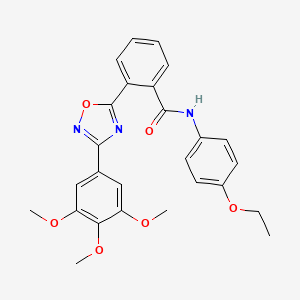
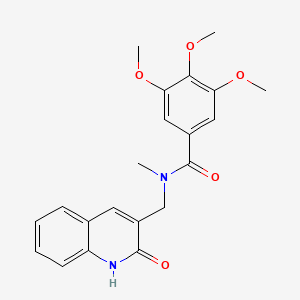
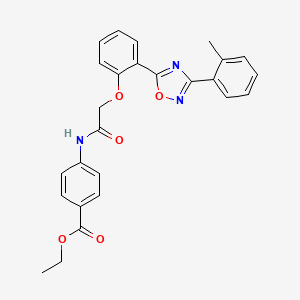
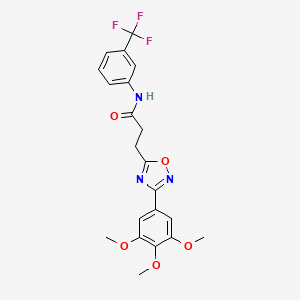
![N'-cyclooctylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7687127.png)
